2-[(E)-2-(4-methoxyphenyl)ethenyl]-5,7-dinitro-1,3-benzoxazole
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Overview
Description
2-[(E)-2-(4-methoxyphenyl)ethenyl]-5,7-dinitro-1,3-benzoxazole is an organic compound known for its unique chemical structure and properties This compound features a benzoxazole ring substituted with a 4-methoxyphenyl group and two nitro groups at positions 5 and 7
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(4-methoxyphenyl)ethenyl]-5,7-dinitro-1,3-benzoxazole typically involves a multi-step process. One common method starts with the nitration of a benzoxazole derivative to introduce nitro groups at the 5 and 7 positions. This is followed by a Wittig reaction to introduce the (E)-2-(4-methoxyphenyl)ethenyl group. The reaction conditions often require the use of strong acids for nitration and specific phosphonium salts for the Wittig reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents would be carefully controlled to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-(4-methoxyphenyl)ethenyl]-5,7-dinitro-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, particularly at positions ortho to the nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or sulfonyl chlorides under acidic conditions.
Major Products
Oxidation: Products include 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Products include 5,7-diamino-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzoxazole.
Substitution: Products vary depending on the substituent introduced, such as halogenated or sulfonated derivatives.
Scientific Research Applications
2-[(E)-2-(4-methoxyphenyl)ethenyl]-5,7-dinitro-1,3-benzoxazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-[(E)-2-(4-methoxyphenyl)ethenyl]-5,7-dinitro-1,3-benzoxazole involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, generating reactive intermediates that can interact with biological macromolecules. The benzoxazole ring may intercalate with DNA, disrupting its function and leading to cytotoxic effects. The methoxyphenyl group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-2-(4-methoxyphenyl)ethenyl]-5-nitro-1,3-benzoxazole
- 2-[(E)-2-(4-methoxyphenyl)ethenyl]-7-nitro-1,3-benzoxazole
- 2-[(E)-2-(4-methoxyphenyl)ethenyl]-5,7-diamino-1,3-benzoxazole
Uniqueness
The combination of the benzoxazole ring with the (E)-2-(4-methoxyphenyl)ethenyl group also imparts distinct electronic properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-[(E)-2-(4-methoxyphenyl)ethenyl]-5,7-dinitro-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O6/c1-24-12-5-2-10(3-6-12)4-7-15-17-13-8-11(18(20)21)9-14(19(22)23)16(13)25-15/h2-9H,1H3/b7-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYBFVQPWUXKLRI-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=NC3=C(O2)C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=NC3=C(O2)C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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